molecular formula C7H6Br2O3 B6164726 methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate CAS No. 345891-29-4

methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate

Cat. No.: B6164726
CAS No.: 345891-29-4
M. Wt: 297.9
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Description

Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with bromine atoms and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate can be synthesized through a multi-step process involving the bromination of furan derivatives. One common method involves the bromination of methyl furan-3-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the regioselectivity of bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dicarboxylates.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azido-furan, thiol-furan, or alkoxy-furan derivatives.

    Oxidation Products: Furan-2,3-dicarboxylates.

    Reduction Products: Alcohol derivatives of the ester group.

Scientific Research Applications

Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to different derivatives with potential biological activity. The furan ring provides a stable scaffold for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromofuran-2-carboxylate: Similar structure but lacks the bromomethyl group.

    Ethyl 5-bromofuran-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    5-Bromofuran-2-carbaldehyde: Contains an aldehyde group instead of a carboxylate ester.

Uniqueness

Methyl 5-bromo-2-(bromomethyl)furan-3-carboxylate is unique due to the presence of both bromine atoms and the carboxylate ester group, which provide multiple sites for chemical modification

Properties

CAS No.

345891-29-4

Molecular Formula

C7H6Br2O3

Molecular Weight

297.9

Purity

95

Origin of Product

United States

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